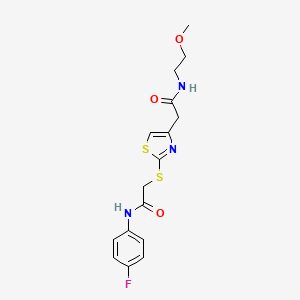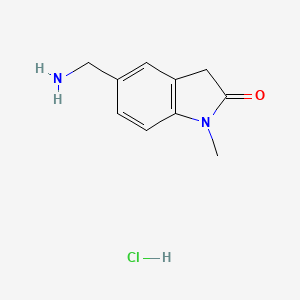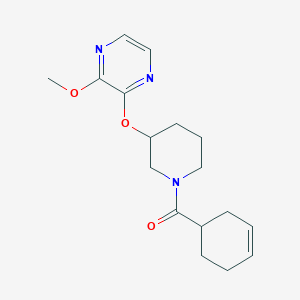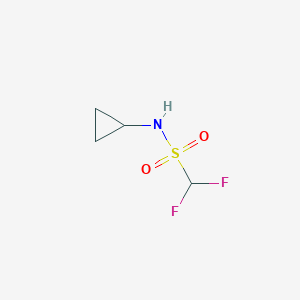![molecular formula C23H26N4O3S2 B2497353 ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 380342-95-0](/img/structure/B2497353.png)
ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H26N4O3S2 and its molecular weight is 470.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Chemical Transformations Research has highlighted various synthetic pathways and chemical transformations involving structurally related compounds, showcasing the compound's versatility as a precursor or intermediate in organic synthesis. For instance, Bombarda et al. (1992) explored the synthesis of tetrahydroquinoline derivatives, employing related compounds in complex chemical reactions to yield products with potential pharmacological properties (Bombarda, Erba, Gelmi, & Pocar, 1992). Similarly, Shipilovskikh et al. (2014) reported on the recyclization reactions of certain ethyl benzothiophene carboxylates in the presence of primary amines, leading to novel organic structures (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
Crystal Structure and DFT Studies The crystal structure and electronic properties of related compounds have also been a focus of research. Zhou et al. (2017) conducted a detailed study on the crystal structure and DFT analysis of a pyrazole derivative, providing insights into the compound's molecular geometry, electronic properties, and potential intermolecular interactions (Zhou, Zheng, Yan, Shi, Liu, & Shangguan, 2017).
Antimicrobial and Biological Activity Research into the biological activities of related compounds includes the synthesis and evaluation of derivatives with potential antimicrobial properties. Spoorthy et al. (2021) synthesized and characterized a series of benzodioxophosphol-oxothiazolidin-thiophene derivatives, conducting antimicrobial and docking studies to assess their efficacy (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Materials Science and Corrosion Inhibition The compound and its derivatives find applications in materials science, particularly in the development of corrosion inhibitors. Dohare et al. (2017) investigated new corrosion inhibitors based on pyranpyrazole derivatives, showcasing their effectiveness in protecting mild steel in industrial processes (Dohare, Ansari, Quraishi, & Obot, 2017).
Fluorescent Chemosensors Additionally, compounds related to the chemical structure have been utilized in the development of fluorescent chemosensors for metal ion detection. Asiri et al. (2019) synthesized a pyrazoline-benzothiazole derivative for detecting Cu2+, Fe3+, and Fe2+ ions, highlighting the potential of such compounds in environmental monitoring and analytical chemistry (Asiri, Al-Ghamdi, Džudžević-Čančar, Kumar, & Khan, 2019).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antibacterial, antifungal, antimycobacterial, and antitumor activities , suggesting that the targets could be enzymes or proteins involved in these biological processes.
Mode of Action
It is known that the compound contains a pyrazolone moiety , which is often associated with a variety of biological activities. The pyrazolone moiety may interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the reported biological activities of similar compounds , it can be inferred that the compound may affect pathways related to bacterial growth, fungal proliferation, mycobacterial activity, and tumor progression.
Result of Action
Based on the reported biological activities of similar compounds , it can be inferred that the compound may inhibit the growth of bacteria, fungi, mycobacteria, and tumor cells.
properties
IUPAC Name |
ethyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2/c1-4-30-22(29)18-16-12-8-9-13-17(16)32-20(18)25-23(31)24-19-14(2)26(3)27(21(19)28)15-10-6-5-7-11-15/h5-7,10-11H,4,8-9,12-13H2,1-3H3,(H2,24,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLUULQGBBQLJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2497270.png)

![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one](/img/structure/B2497272.png)

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2497275.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2497276.png)
![N-cyclopropyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497277.png)





![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)